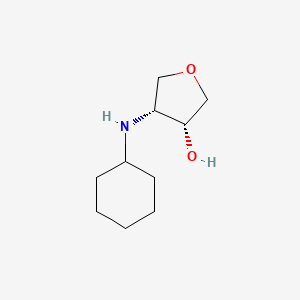

cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol

Overview

Description

Molecular Structure Analysis

Cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol contains a total of 33 bonds; 14 non-H bonds, 2 rotatable bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 185.26 g/mol. It contains a total of 32 atoms; 19 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Scientific Research Applications

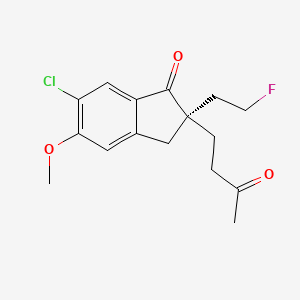

Acid-Catalyzed Cyclization of Vinylsilanes Bearing a Hydroxy Group

The study by Miura et al. (2000) explores acid-catalyzed cyclization of vinylsilanes to construct disubstituted tetrahydrofurans, providing a method for stereoselective synthesis. This cyclization applies to creating tetrahydropyran rings, with significant implications for synthesizing complex organic structures, including those similar to "cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol" (Miura et al., 2000).

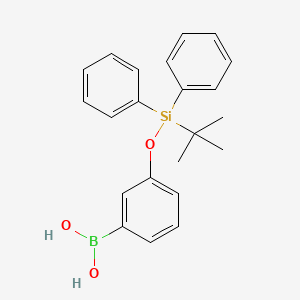

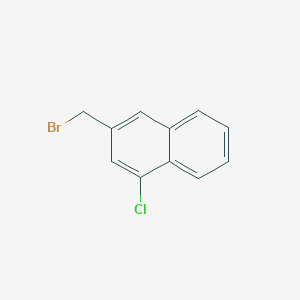

Palladium–Tetraphosphine Catalysed Cross Coupling

Feuerstein et al. (2001) discuss a palladium–tetraphosphine catalyzed cross-coupling process of aryl bromides with arylboronic acids, demonstrating high efficiency and potential application in synthesizing compounds structurally related to "this compound" (Feuerstein et al., 2001).

Electrostatic Modulation of Hydroxyl Group Ionization

Negri and Paquette (1992) provide insights into the acid-catalyzed cyclodehydration of cyclohexanols to form spirocyclic tetrahydrofurans, which could be relevant for understanding the reactivity and synthesis pathways of compounds like "this compound" (Negri & Paquette, 1992).

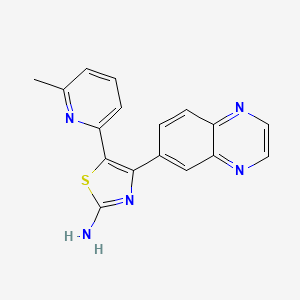

Cu-Catalytic System for Synthesis of Aryl, Heteroaryl, and Vinyl Sulfides

Kabir et al. (2010) discuss a highly active Cu-catalytic system using cis-1,2-cyclohexanediol as a ligand for cross-coupling reactions, which may offer pathways for functionalizing molecules like "this compound" to achieve biologically important vinyl sulfides (Kabir et al., 2010).

Synthesis and Properties of Polyimides

Fang et al. (2004) explore the synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, highlighting the impact of structural isomerism on polymer properties. This research could illuminate the material science applications of structurally related compounds (Fang et al., 2004).

Mechanism of Action

The mechanism of action of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol is not specified in the searched resources. Its potential applications in scientific experiments, pharmaceuticals, and other industries suggest that it may interact with biological systems in a specific manner.

Safety and Hazards

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-4-(Cyclohexylamino)tetrahydrofuran-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, this compound may be transported into cells via membrane transporters and subsequently distributed to organelles involved in lipid metabolism, such as the endoplasmic reticulum and lipid droplets.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is often localized to organelles involved in lipid metabolism, including the endoplasmic reticulum and lipid droplets . Targeting signals and post-translational modifications may direct this compound to these compartments, where it exerts its effects on lipid synthesis and storage. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

(3R,4R)-4-(cyclohexylamino)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTGMNFBWMYHQC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2COCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@@H]2COC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856352 | |

| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178026-71-5 | |

| Record name | (3R,4R)-4-(Cyclohexylamino)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Formylbenzo[b]thiophen-2-yl)boronic acid](/img/structure/B1512677.png)

![(1S,3R,4R)-Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B1512684.png)